Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-
Description
The compound "Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-" is a benzamide derivative featuring a pyridinyl scaffold substituted with a (4-chlorophenyl)methyl amino group at the 5-position. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the pyridinyl moiety could contribute to binding interactions with enzymatic or receptor targets.
Properties
CAS No. |
821784-12-7 |
|---|---|
Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24) |
InChI Key |
PUTKFYUFTBSDJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Stepwise Construction
Introduction of [(4-Chlorophenyl)methyl]amino Group :
- Alkylation : Treat the benzamide intermediate with 4-chlorobenzyl bromide.
- Amination : Use hydrazine hydrate or other amines under reflux.
Route B: Condensation Reactions
Key Data from Analogous Syntheses
Table 1: Representative Benzamide Derivative Syntheses
| Compound | Key Reagents | Conditions | Yield |
|---|---|---|---|
| 4 (5-Aminopyrazole) | Benzoyl isothiocyanate, malononitrile, hydrazine | KOH/EtOH, reflux | 55% |
| 10c (Pyrazolo[1,5-a]pyrimidine) | 4-Chlorobenzylidene propanedinitrile, piperidine | EtOH, reflux (5h) | 55% |
| 3-Amino-N-(4-chlorophenyl)benzamide | N-(4-chlorophenyl)-3-nitrobenzamide, Fe, NH4Cl | MeOH, reflux (7h) | 97% |
Critical Analysis of Methodologies
- Catalytic Systems : Piperidine and KOH/EtOH are common catalysts for cyclization.
- Spectral Validation :
- Antiviral Activity : Pyrazolo[1,5-a]pyrimidines (e.g., 10c ) showed 65–85% inhibition against H5N1.
Research Gaps and Recommendations
- Direct Synthesis : No explicit protocol exists for the target compound.
- Experimental Optimization :
- Solvent Selection : Ethanol is preferred for reflux steps.
- Purification : DMF recrystallization used for pyrimidines.
- Functionalization : Introduction of the [(4-chlorophenyl)methyl]amino group may require novel alkylation or reductive amination steps.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Used as a precursor for synthesizing more complex organic molecules.
- Coordination Chemistry : Acts as a ligand in coordination complexes.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit various enzymes, including vascular endothelial growth factor receptor 1 (VEGFR1), which is crucial in angiogenesis and tumor growth regulation.
- Interactions with Biological Macromolecules : Explored for its binding affinity to proteins involved in critical biochemical pathways.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory, analgesic, and anticancer activities.
- Antiviral Properties : Related compounds have shown effectiveness against Hepatitis B virus (HBV) replication.
Industry
- Material Development : Utilized in creating new materials with specific properties, including polymers and coatings.
Research indicates that Benzamide derivatives possess diverse biological activities:
- Anticancer Activity : Compounds have shown potential in inhibiting tyrosine kinases associated with cancer progression.
- Antiviral Activity : Related compounds have demonstrated significant inhibition of HBV replication.
Case Studies
- Anti-HBV Agents : A study on related benzamide derivatives indicated effective inhibition of HBV replication with IC50 values illustrating their potential as antiviral agents.
- Anticancer Research : Investigations into the inhibition of tyrosine kinases have suggested promising avenues for cancer therapy using benzamide derivatives.
Summary of Biological Activities
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- exhibits multifaceted biological activities that make it a candidate for further research and application in pharmaceuticals and materials science. Its unique structure allows for specific interactions with biological targets, paving the way for innovative therapeutic strategies.
Mechanism of Action
The mechanism of action of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Nilotinib (CAS-641571-10-0)
- Structure : Nilotinib () shares the benzamide core but differs in substituents. It includes a trifluoromethyl group, a 4-methylimidazole, and a pyrimidinyl-pyridinyl linkage.
- Activity : Nilotinib is a BCR-ABL tyrosine kinase inhibitor used in leukemia treatment. The trifluoromethyl group enhances binding affinity and selectivity compared to earlier analogs like imatinib.
ALW-II-41-27 (HY-18007)
- Structure: This benzamide derivative () features a piperazinylmethyl group and a thienyl-pyridinyl carbonylamino substituent.
- Activity : It inhibits Eph receptor tyrosine kinases, critical in cancer and neurodevelopment. The ethyl-piperazine moiety likely enhances blood-brain barrier penetration.
- Key Difference : The absence of a thienyl group in the target compound may limit Eph receptor affinity but could redirect activity toward other kinases.
(5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Activity : Thiazolidinediones are PPAR-γ agonists, but the 4-iodophenyl substitution here may confer unique properties.
- Key Difference : The benzamide core in the target compound may favor kinase inhibition over PPAR-γ modulation.
Pharmacological and Physicochemical Properties
Research Findings and Mechanistic Insights
- Metabolic Stability : The 4-chlorophenyl group could confer resistance to oxidative metabolism compared to ALW-II-41-27’s thienyl group, which is prone to CYP450-mediated degradation.
- Toxicity Considerations : Unlike the iodine-containing thiazolidinedione (), the target compound avoids halogen-related toxicity risks, though chlorophenyl metabolites may still require evaluation.
Biological Activity
Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- (CAS Number: 821784-12-7) is a complex organic compound belonging to the benzamide class. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for its potential therapeutic applications. This article will delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H16ClN3O
- Molecular Weight: 335.80 g/mol
- Structure: The compound features a benzamide group, a pyridine ring, and a 4-chlorophenylmethylamino substituent, which contribute to its unique biological properties.
Synthesis
The synthesis of Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves:
- Condensation Reaction: The reaction of 3-amino-5-(4-chlorobenzyl)pyridine with benzoyl chloride in the presence of a base like triethylamine.
- Reaction Conditions: The mixture is stirred at room temperature for several hours to ensure complete reaction.
The mechanism of action involves the interaction of Benzamide with various molecular targets, particularly enzymes and receptors. Notably:
- Inhibition of Enzymes: It can inhibit vascular endothelial growth factor receptor 1 (VEGFR1), which is crucial in angiogenesis and tumor growth regulation.
- Protein Kinase Inhibition: Compounds similar to this benzamide have shown potential in inhibiting tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R .
Antiviral Activity
Research indicates that derivatives of benzamide exhibit significant antiviral properties. For instance:
- Anti-HBV Activity: A study on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated effective inhibition of Hepatitis B virus (HBV) replication with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains .
Anticancer Properties
Benzamide derivatives have been explored for their anticancer effects:
- Tyrosine Kinase Inhibition: Compounds in this class have shown the ability to inhibit various tyrosine kinases linked to neoplastic diseases, suggesting potential use in cancer therapy .
Case Studies
- Study on Anti-HBV Agents:
- Anticancer Research:
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
